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Compound of Interest

Compound Name:
2-[4-(2-

Methoxyethoxy)phenyl]acetonitrile

CAS No.: 352547-54-7

Cat. No.: B2576475

Get Quote

Executive Technical Summary
Target Molecule: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile CAS Registry Number: 352547-

54-7 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol Core Application:

Advanced intermediate for beta-adrenergic receptor antagonists (e.g., Bisoprolol analogues)

and selective estrogen receptor modulators (SERMs).[1]

This guide deconstructs the structural validation of the target molecule, focusing on the

differentiation of the para-substituted ether chain and the benzylic nitrile moiety.[1] The

protocols below prioritize impurity rejection and spectral confirmation.

Synthetic Pathway & Logic
The most robust synthesis route utilizes a Williamson Ether Synthesis approach.[1] This

pathway is selected over direct cyanation of halides because it avoids handling highly toxic
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cyanide salts at the final step and allows for the use of the commercially available 4-

hydroxyphenylacetonitrile.[1]

Reaction Scheme Logic
Nucleophile Formation: Deprotonation of the phenolic hydroxyl group using a mild base (

) in a polar aprotic solvent (Acetonitrile or DMF).[1]

Electrophilic Attack:

attack of the phenoxide ion on 1-bromo-2-methoxyethane.[1]

Critical Control Point: Temperature control is vital to prevent polymerization of the nitrile or

hydrolysis to the corresponding phenylacetic acid.[1]

Visualized Synthesis Workflow
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Caption: Figure 1. Williamson Ether Synthesis pathway for the target nitrile, highlighting the

critical SN2 substitution step and potential hydrolysis risk.

Structure Elucidation Protocols
The confirmation of the structure relies on three distinct spectral signatures: the nitrile stretch

(IR), the para-substitution pattern (

NMR), and the ethylene glycol ether chain (

NMR).

A. Infrared Spectroscopy (FT-IR)
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The IR spectrum provides the fastest "Go/No-Go" decision during reaction monitoring.[1]

Functional Group
Wavenumber (

)
Diagnostic Value

Nitrile (

)
2240 - 2255

Primary confirmation. Sharp,

distinct peak.[1] Absence

indicates hydrolysis.[1]

Ether (

)
1240 - 1250

Strong antisymmetric stretch

confirming ether linkage.[1]

Aromatic (

)
1500 - 1600

Multiple bands confirming the

benzene ring integrity.[1]

Aliphatic (

)
2850 - 2950

Stretches from the ethoxy

chain and methoxy group.[1]

B. Nuclear Magnetic Resonance ( NMR)
Solvent:

(Chloroform-d) | Frequency: 400 MHz[1]

The proton NMR is the definitive tool for structural proof.[1] The molecule possesses a

symmetry plane in the aromatic ring and a distinct aliphatic chain.[1]

Aromatic Region (6.8 - 7.3 ppm):

Look for an AA'BB' system.[1] You will see two doublets (integrating to 2H each) with a

coupling constant (

) of approx.[1][2] 8.8 Hz.[1]

7.22 ppm (d, 2H): Protons ortho to the acetonitrile group (deshielded by the ring current
and withdrawing nitrile).

6.90 ppm (d, 2H): Protons ortho to the ether oxygen (shielded by resonance donation).
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Benzylic Region (3.7 ppm):

3.67 ppm (s, 2H): The methylene group attached to the nitrile (

).[1] This singlet is crucial; if it splits or shifts, check for alpha-alkylation impurities.[1]

Ether Chain Region (3.4 - 4.2 ppm):

4.10 ppm (t, 2H):

directly attached to the phenoxy ring.[1]

3.75 ppm (t, 2H):

adjacent to the methoxy group.[1]

3.45 ppm (s, 3H): Terminal methoxy (

).[1]

C. Carbon-13 NMR ( NMR)
Solvent:

| Decoupled[1]
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Carbon Environment
Chemical Shift (

ppm)
Assignment

Nitrile (

)
~118.0 Characteristic nitrile carbon.[1]

Aromatic ~158.5
Ipso carbon attached to

oxygen.[1]

Aromatic ~123.0
Ipso carbon attached to

acetonitrile group.[1]

Aromatic ~129.5 / 115.0 Ortho/Meta carbons.[1]

Ether ~67.5 (Phenoxy side).[1]

Ether ~71.0 (Methoxy side).[1]

Methoxy ~59.0 Terminal methyl group.[1]

Benzylic ~22.5 (Upfield due to anisotropic

shielding).[1]

Impurity Profiling & Troubleshooting
In high-purity applications (e.g., API synthesis), three specific impurities are common. Their

detection limits must be established using HPLC-UV (210 nm).

Impurity Fate Mapping
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Caption: Figure 2. Impurity fate mapping showing the degradation to carboxylic acid (Impurity

A) and residual phenol (Impurity B).

Detailed Impurity Analysis
Hydrolysis Product (2-[4-(2-methoxyethoxy)phenyl]acetic acid):

Cause: Presence of water during workup or high pH/temperature.[1]

Detection: Disappearance of IR nitrile peak (2250

) and appearance of broad Carbonyl stretch (1700

).[1]

Remediation:[1] Maintain strictly anhydrous reaction conditions; perform neutral pH

workup.

Residual Phenol (4-Hydroxyphenylacetonitrile):

Cause: Stoichiometric imbalance or incomplete conversion.[1]

Detection: Broad OH stretch in IR (~3400

); shift in HPLC retention time.[1]

Remediation:[1] Use 1.1 eq of the alkyl bromide and monitor by TLC (Hexane:EtOAc 7:3).

[1]
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Experimental Protocol (Self-Validating)
Objective: Synthesis of 5.0g of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and

nitrogen inlet.

Charge: Add 4-hydroxyphenylacetonitrile (3.50 g, 26.3 mmol) and anhydrous Acetonitrile (40

mL).

Base Addition: Add Potassium Carbonate (

) (5.45 g, 39.4 mmol, 1.5 eq). Note: Use anhydrous, granular

for best results.[1]

Reagent Addition: Add 1-bromo-2-methoxyethane (4.02 g, 28.9 mmol, 1.1 eq) dropwise via

syringe.

Reaction: Heat to reflux (80-82°C) for 6-8 hours.

Validation: Spot TLC every 2 hours.[1] Product

~0.6, Starting Phenol

~0.3 (Hex:EtOAc 1:1).

Workup: Cool to Room Temperature. Filter off solid inorganic salts.[1] Concentrate the filtrate

under reduced pressure.

Purification: Dissolve residue in Ethyl Acetate (50 mL), wash with water (2 x 20 mL) and

Brine (20 mL). Dry over

.[1]

Final Isolation: Evaporate solvent. If oil persists, recrystallize from cold Ethanol/Hexane or

purify via silica column chromatography (Gradient: 0-30% EtOAc in Hexane).[1]
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National Center for Biotechnology Information (NCBI).PubChem Compound Summary for

CID 24850283 (Related Structure: 4-Methoxyphenylacetonitrile). [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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